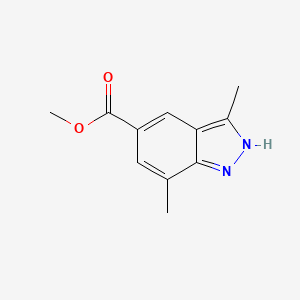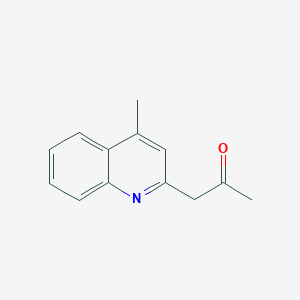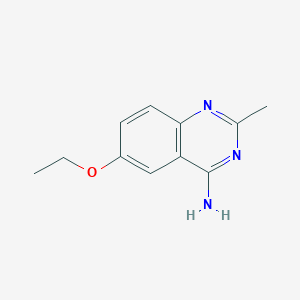
3,4-Diamino-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-2-naphthoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthoic acid, characterized by the presence of two amino groups at the 3 and 4 positions on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Diamino-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 2-naphthoic acid, followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 3,4-dinitro-2-naphthoic acid. This intermediate is then reduced using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diamino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dinitro-2-naphthoic acid.
Reduction: Formation of more reduced derivatives, such as 3,4-diamino-2-naphthol.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diamino-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-diamino-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a ligand for certain enzymes and receptors, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-naphthoic acid: Similar structure but with only one amino group.
4-Amino-2-naphthoic acid: Similar structure but with the amino group at the 4 position.
2-Naphthoic acid: The parent compound without any amino groups.
Uniqueness
3,4-Diamino-2-naphthoic acid is unique due to the presence of two amino groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3,4-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
InChI-Schlüssel |
DUAMCVGTJDUCDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)






![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)

![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)


